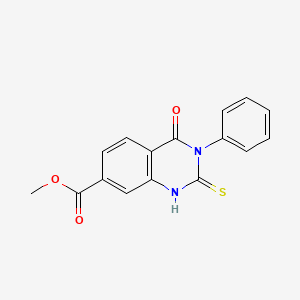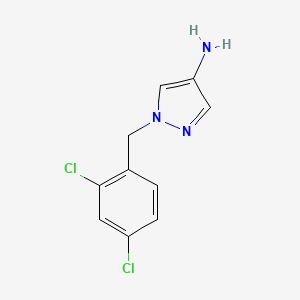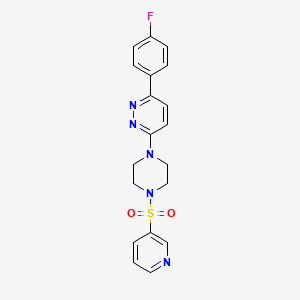
3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
Compounds similar to "3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine" have been synthesized and evaluated for potential neuroleptic activity. For instance, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines showed neuroleptic-like activity. These compounds, particularly those with 4-chloro or 4-fluoro substituents in the 3-phenyl group, were comparable to chlorpromazine in inhibiting exploratory activity and conditioned avoidance response without causing significant catalepsy or ptosis, indicating a potential new class of neuroleptics with a novel mechanism of action (Hino et al., 1988).
Antibacterial Activity
Research has been conducted on modifying pyridonecarboxylic acid antibacterials to create new derivatives with enhanced antibacterial properties. For example, a study focused on the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids showed that these compounds had markedly inferior antibacterial activities compared to established antibiotics like enoxacin and tosufloxacin, suggesting the importance of structural variations in determining antibacterial efficacy (Miyamoto & Matsumoto, 1990).
Antitumor Activity
Novel pyrimidinyl pyrazole derivatives, including those structurally related to "3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine," have been synthesized and evaluated for their antitumor activities. Compounds with specific substituents showed potent cytotoxicity against various tumor cell lines and exhibited significant in vivo antitumor activity, highlighting their potential as anticancer agents (Naito et al., 2005).
Receptor Affinity and Imaging Studies
Compounds with the 3-(4-fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl) moiety have been explored for their affinity towards dopamine D4 receptors and serotonin 5-HT2 receptors. These compounds have shown promise in receptor binding studies and in inhibiting receptor-mediated activities in animal models, indicating their potential for studying neurotransmission and for therapeutic applications in neuropsychiatric disorders (Perregaard et al., 1992).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYPBTAFUWUYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


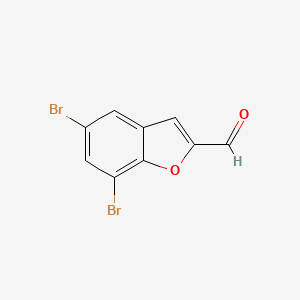

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)
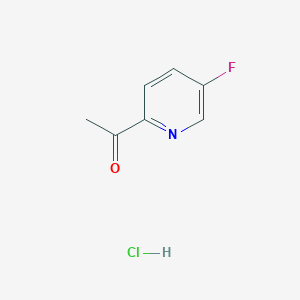
amino}acetyl)urea](/img/structure/B2682122.png)
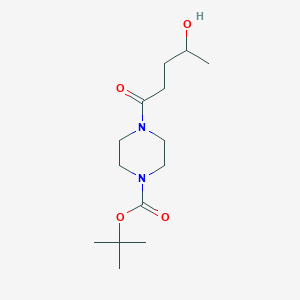
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)
![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)
